6-Methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid
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Overview
Description
6-Methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative with the molecular formula C20H19NO3 and a molecular weight of 321.37 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with substituted o-amino acetophenone derivatives and enolisable ketones.
Catalysts and Solvents: Molecular iodine in ethanol, nano ZnO under solvent-free conditions, or ionic liquids such as [Hbim][BF4] under ultrasound at room temperature can be used as catalysts.
Reaction Conditions: The reactions are carried out under mild and efficient conditions, avoiding the use of hazardous acids or bases and harsh reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the principles of green chemistry and sustainable practices are likely to be employed to ensure efficient and environmentally friendly production.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the carboxylic acid group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
6-Methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials for various industrial applications
Mechanism of Action
The mechanism of action of 6-Methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
6-Methylquinoline-4-carboxylic acid: Lacks the propoxyphenyl group, resulting in different chemical and biological properties.
2-(3-Propoxyphenyl)quinoline-4-carboxylic acid: Lacks the methyl group, affecting its reactivity and applications.
Uniqueness
6-Methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid is unique due to the presence of both the methyl and propoxyphenyl groups, which confer specific chemical and biological properties that are not observed in similar compounds .
Properties
IUPAC Name |
6-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-3-9-24-15-6-4-5-14(11-15)19-12-17(20(22)23)16-10-13(2)7-8-18(16)21-19/h4-8,10-12H,3,9H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXKOZZZNUZYOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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